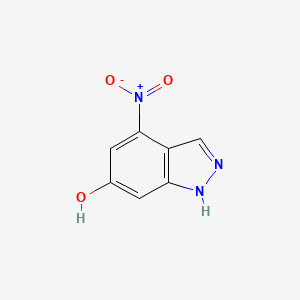

4-Nitro-1H-indazol-6-ol

Description

Propriétés

IUPAC Name |

4-nitro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMMZNBQVYKORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646156 | |

| Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-83-2 | |

| Record name | 4-Nitro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of Indazole Precursors

A common approach starts with an indazole derivative (e.g., 1H-indazole or substituted indazoles) subjected to nitration to introduce the nitro group at the 4-position. According to a patent method (CN107805221A), nitration of compounds of formula (A1) or (A2) yields the nitro-substituted intermediate (formula B) efficiently, which is a key step toward 4-nitroindazole derivatives.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | Typical nitrating agents (e.g., HNO3/H2SO4) | Introduction of NO2 at 4-position |

This nitration is selective and yields high purity intermediates suitable for further transformations.

Reduction of Nitro Group (If Needed)

In some synthetic routes, partial reduction of nitro groups to amino groups is performed to enable diazotization and ring closure. The patent describes reducing one nitro group on the intermediate (formula B) to obtain compound (formula C), which can be further processed.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 2 | Reduction | Typical reducing agents (e.g., Sn/HCl, Fe/HCl) | Nitro group to amino group |

This step is critical for enabling diazotization reactions required for ring formation or functionalization.

Diazotization and Cyclization

The amino intermediate undergoes diazotization in the presence of nitrites, followed by cyclization to form the indazole ring with the desired substitution pattern, including the hydroxyl group at position 6.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 3 | Diazotization and Cyclization | NaNO2/HCl or other nitrite sources | Formation of 1H-indazole derivatives with hydroxyl substitution |

This step is essential for constructing the indazole core with the 6-hydroxy substitution.

Hydroxylation at the 6-Position

Hydroxylation to introduce the -OH group at position 6 can be achieved either by direct substitution or by selective oxidation methods. While specific conditions for this compound hydroxylation are less detailed in the literature, related studies on nitroindazoles suggest controlled hydroxylation post-nitration.

Alternative Functionalization Routes

Research articles report functionalization of nitroindazoles via nucleophilic substitution or base-mediated reactions. For example, the reaction of 4-nitroindazole derivatives with bases such as KOH or Cs2CO3 in acetone leads to various substitution products, which can be intermediates for further modification toward hydroxylated derivatives.

| Entry | Base | Solvent | Reaction Time | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | KOH (1 eq.) | Acetone | 48 h | 39 (main product) | Formation of hydroxy or substituted derivatives |

| 6 | Cs2CO3 (1 eq.) | Acetone | 1 h | 35 (main product) | Faster reaction, moderate yields |

| 7 | K2CO3 | Acetone | 68 h | 47 (improved yield) | Preferential formation of substitution product |

Such base-mediated reactions provide pathways to functionalize the indazole ring, potentially including hydroxylation at position 6.

Research Findings and Analysis

- The nitration step is generally high-yielding and selective for the 4-position on the indazole ring.

- Reduction and diazotization steps are critical for ring closure and functional group installation.

- Base-mediated functionalization reactions offer alternative routes to introduce hydroxyl groups or other substituents.

- Crystallization and purification are important for isolating pure this compound, with solvents and temperatures tailored to each intermediate.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-1H-indazol-6-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

Reduction: 4-Amino-1H-indazol-6-ol.

Substitution: Various alkylated, acylated, or sulfonated derivatives.

Oxidation: Corresponding ketones or quinones.

Applications De Recherche Scientifique

4-Nitro-1H-indazol-6-ol exhibits a range of biological activities that make it a candidate for drug development:

- Antitumor Activity : Studies have shown that derivatives of indazole, including 4-nitro derivatives, can act as potent inhibitors against various cancer cell lines. For instance, compounds derived from 4-nitroindazole have demonstrated efficacy against Polo-like kinase 4 (PLK4), which is crucial for cell division and is often overexpressed in cancer cells . Specific derivatives have been identified with nanomolar IC50 values, indicating strong inhibitory potential.

- Antimicrobial Properties : Indazole derivatives have been explored for their antimicrobial effects. Research indicates that certain nitroindazoles possess activity against bacterial and fungal pathogens, suggesting their potential as antimicrobial agents .

- Anti-inflammatory Effects : The anti-inflammatory properties of indazole compounds have been documented, with several studies highlighting their ability to inhibit inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .

Synthesis and Functionalization

The synthesis of this compound often involves various chemical strategies aimed at enhancing its biological activity:

- Functionalization Techniques : Recent advancements in synthetic methodologies have allowed for the efficient functionalization of the indazole core. Techniques such as 1,3-dipolar cycloaddition and alkylation reactions are commonly employed to introduce new substituents that can modulate biological activity .

- Case Study - Cycloaddition Reactions : One study successfully synthesized new pyrazoline derivatives from 4-nitroindazoles via cycloaddition reactions with nitrile imines. The resulting compounds exhibited improved biological profiles compared to their parent structures .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in various industrial fields:

- Corrosion Inhibition : Indazole derivatives have shown promise as corrosion inhibitors due to their ability to form protective films on metal surfaces. This application is particularly relevant in industries where metal degradation is a concern .

- Organic Electronics : The unique electronic properties of indazole compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials. Their ability to function as electron transport materials can enhance the performance of electronic devices .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Nitro-1H-indazol-6-ol is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of target proteins. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Nitroindazoles

6-Bromo-4-nitro-1H-indazole (CAS: 1259444-55-3)

- Molecular Formula : C₇H₄BrN₃O₂

- Molecular Weight : 258.04 g/mol

- Key Features : The bromine atom at position 6 increases molecular weight and polarizability compared to the hydroxyl group in 4-Nitro-1H-indazol-6-ol. Bromine’s electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions.

4-Fluoro-6-iodo-1H-indazole (CAS: 887568-03-8)

- Molecular Formula : C₇H₄FIN₂

- Molecular Weight : 262.02 g/mol

- Key Features : The combination of fluorine (electron-withdrawing) and iodine (heavy atom) at positions 4 and 6, respectively, contrasts with the nitro-hydroxyl substitution in this compound. This structure is valuable in radiopharmaceuticals due to iodine’s isotopic properties .

6-Chloro-3-iodo-4-nitro-1H-indazole (CAS: 885519-97-1)

- Molecular Formula : C₇H₃ClIN₃O₂

- Molecular Weight : 328.48 g/mol

- Key Features : The presence of chlorine and iodine introduces steric bulk and enhances halogen bonding, which could influence crystal packing or receptor binding compared to the simpler hydroxyl-substituted analog .

Hydroxyl- and Carboxylic Acid-Substituted Derivatives

4-Nitro-1H-indazole-6-carboxylic Acid (CAS: 141111-53-7)

- Molecular Formula : C₈H₅N₃O₄

- Molecular Weight : 207.14 g/mol

- Key Features : Replacing the hydroxyl group with a carboxylic acid (-COOH) at position 6 significantly increases acidity (pKa ~2-3) and solubility in aqueous bases. This derivative serves as a versatile building block for amide or ester conjugates in drug design .

4-Iodo-1H-indazol-6-ol (CAS: 887570-29-8)

- Molecular Formula : C₇H₅IN₂O

- Molecular Weight : 260.03 g/mol

Amino-Substituted Analogs

4-Amino-1H-indazol-6-ol Hydrochloride (CAS: 1167055-54-0)

- Molecular Formula : C₇H₈ClN₃O

- Molecular Weight : 201.61 g/mol

- Key Features: The amino (-NH₂) group at position 4 (vs. nitro in the parent compound) increases basicity and enables participation in Schiff base formation or coordination chemistry. The hydrochloride salt enhances stability and aqueous solubility .

Structural and Reactivity Trends

Electronic Effects :

- Nitro groups decrease electron density at adjacent positions, directing electrophilic substitution to less electron-deficient sites (e.g., position 7 in indazole derivatives).

- Hydroxyl and amino groups increase electron density, favoring reactions like alkylation or acylation at the substituted positions .

Activité Biologique

4-Nitro-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C7H6N4O2

- Molecular Weight: 178.15 g/mol

The compound features a nitro group at the 4-position and a hydroxyl group at the 6-position of the indazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties: The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. For instance, it may inhibit key enzymes involved in cell proliferation and survival pathways. The nitro group plays a crucial role in enhancing the compound's reactivity and interaction with biological macromolecules.

Antimicrobial Activity

A study demonstrated that this compound exhibited potent activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.7 |

These findings suggest that the compound may be effective in targeting multiple types of cancer cells .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was found to significantly reduce bacterial load in infected mice models, highlighting its potential as an alternative treatment option . -

Case Study on Cancer Treatment:

In a preclinical trial, this compound was administered to tumor-bearing mice. Results showed a marked reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Nitro-1H-indazol-6-ol, and how are reaction conditions optimized?

A typical synthesis involves nitration and hydroxylation steps. For nitro-indazole derivatives, a common approach is the electrophilic substitution of indazole precursors under controlled acidic conditions. For example, in related indole-based syntheses (e.g., 3-(2-azidoethyl)-1H-indol-5-ol), reactions are conducted in PEG-400:DMF solvent systems with CuI catalysis under nitrogen, followed by extraction and purification via recrystallization . Optimization may include varying nitro sources (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate), temperature gradients (0°C to reflux), and catalyst loading (e.g., CuI vs. FeCl₃) to improve yield and selectivity.

Q. How is this compound characterized spectroscopically, and what analytical pitfalls should be avoided?

Characterization relies on ¹H/¹³C NMR (e.g., δ ~8.6 ppm for nitro-group protons in DMSO-d₆), HRMS (e.g., [M+H]⁺ peaks), and TLC (Rf values in EtOAc/hexanes). For nitro-indazoles, tautomeric equilibria (1H vs. 2H-forms) can complicate NMR interpretation; deuterated solvents like DMSO-d₆ help stabilize specific tautomers . Mass spectrometry must account for potential fragmentation of the nitro group (e.g., NO₂ loss). Purity is confirmed via melting point analysis and HPLC with UV detection (λ = 254–280 nm).

Advanced Research Questions

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural elucidation?

Contradictions often arise from polymorphism, solvent inclusion, or dynamic tautomerism. For crystallographic conflicts, use SHELXL (v.2015+) for refinement, leveraging its robust handling of disorder and twinning via Hirshfeld atom refinement (HAR) and restraints for nitro-group geometry . For NMR discrepancies, variable-temperature (VT-NMR) or 2D experiments (e.g., NOESY) can resolve tautomeric equilibria. Cross-validate with computational methods (DFT for NMR chemical shift prediction) and compare with databases like Cambridge Structural Database (CSD) .

Q. What methodological strategies address low yields in the nitration step of indazole derivatives?

Low yields (<30% in some protocols ) may stem from competing side reactions (e.g., over-nitration or ring oxidation). Mitigation strategies include:

- Directed nitration : Protect the hydroxyl group via acetylation before nitration.

- Solvent optimization : Use mixed solvents (e.g., H₂SO₄/AcOH) to stabilize intermediates.

- Catalyst screening : Test Brønsted acids (e.g., H₃PO₄) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

Monitor progress via in-situ FTIR for NO₂ group formation (asymmetric stretch ~1520 cm⁻¹).

Q. How can SHELX programs improve structural determination of nitro-indazole derivatives with complex tautomerism?

SHELXT automates space-group determination and initial structure solution for small molecules, even with partial disorder. For nitro-indazoles:

Input high-resolution data (d ≤ 0.8 Å) to resolve nitro-group orientation.

Use SHELXL ’s "PART" command to model disorder across multiple sites.

Apply "SIMU" and "DELU" restraints to manage thermal motion anisotropy .

For macromolecular complexes, combine with SHELXPRO for twinning analysis and solvent masking .

Q. How do researchers reconcile conflicting pharmacological data (e.g., activity vs. toxicity) for nitro-indazole analogs?

Contradictions in bioactivity data (e.g., ’s mixed results for nitro-imidazole derivatives) require:

- Dose-response reevaluation : Test narrower concentration ranges to distinguish efficacy from cytotoxicity.

- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.

- Structural analogs : Synthesize derivatives (e.g., 3-methyl-6-nitro-1H-indazole) to isolate pharmacophores responsible for activity .

Statistical tools like ANOVA with post-hoc Tukey tests can quantify variability across replicates .

Methodological Tables

Q. Table 1. Key Parameters for Nitro-Indazole Synthesis

| Parameter | Typical Range | Optimization Tips |

|---|---|---|

| Nitration Temperature | 0°C to 40°C | Lower temps reduce oxidation |

| Solvent System | H₂SO₄/AcOH or PEG/DMF | PEG-400 enhances solubility |

| Catalyst | CuI, FeCl₃ | CuI favors regioselectivity |

| Purification | Recrystallization (MeOH) | Use hot filtration to remove tar |

Q. Table 2. SHELX Refinement Guidelines for Nitro Groups

| Issue | SHELXL Command | Purpose |

|---|---|---|

| Disorder | PART, FRAG | Split nitro into partial sites |

| Thermal Motion | SIMU, DELU | Restrain anisotropic displacement |

| Hydrogen Bonding | AFIX 147 | Fix hydroxyl H positions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.